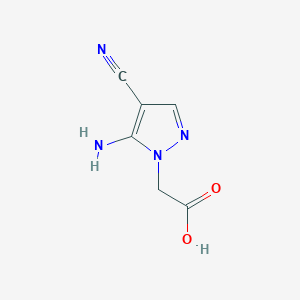

2-(5-amino-4-cyano-1H-pyrazol-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-amino-4-cyano-1H-pyrazol-1-yl)acetic acid is a chemical compound with the CAS Number: 1340123-45-6 . It has a molecular weight of 166.14 . The compound is typically stored at room temperature and is available in powder form . The IUPAC name for this compound is (5-amino-4-cyano-1H-pyrazol-1-yl)acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6N4O2/c7-1-4-2-9-10(6(4)8)3-5(11)12/h2H,3,8H2,(H,11,12) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 166.14 . More specific physical and chemical properties were not available in the retrieved data.Scientific Research Applications

Divergent Cyclisations

The reaction of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acid with electrophiles like formyl and acetyl was investigated. This reaction did not produce the expected product but instead formed a cyclic imide product. The reaction's outcome varied depending on the reagents used and the acidity of the medium, enabling the controlled production of various interesting bicyclic heterocycles (Smyth et al., 2007).

Synthesis of Pyrazolo[1,5-A]Pyrimidines

Condensation reactions of 5-amino-4-cyano-3-substituted-1H-pyrazole with enaminones led to the synthesis of new pyrazolo[1,5-a]pyrimidines. The structures of these compounds were extensively characterized, and they showed moderate herbicidal activity (Wen et al., 2005).

Formation of Hexahydropyrazolo[1,5-A]Quinazolines

A study detailed the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with cycloketols, leading to the formation of new hexahydropyrazolo[1,5-a]quinazolines. The mechanism and structural confirmation of the products were discussed (Dotsenko et al., 2018).

Copper(II) Binding Sites in Peptides

Research involving the condensation of (pyrazol-1-yl)acetic acid with a Phe−Gly dipeptide created derivatives with ATCUN-like metal ion binding sites. This study provided insights into the structural similarities of the copper(II) complexes of these derivatives (Boa et al., 2005).

Cobalt(II) and Copper(II) Coordination with Novel Ligands

Two novel ligand pyrazole derivatives were synthesized and characterized. The study observed distinct geometrical preferences in the coordination of cobalt(II) and copper(II) ions with these ligands (Hadda et al., 2007).

Synthesis of Alkanones and Alkylpyrazole-4-Carbonitriles

A method was developed for synthesizing 1-(5-aminopyrazol-4-yl)alkan-1-ones and 5-alkylpyrazole-4-carbonitriles. The products varied depending on solvents and reactants, offering a route to pyrazole derivatives potentially with biological properties (Mcfadden & Huppatz, 1991).

Binding Interactions with Human Prostaglandin Reductase

A study involved the synthesis of a compound and its docking with the human prostaglandin reductase. This research provided insights into the compound's potential inhibitory action (Nayak & Poojary, 2019).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the wide range of activities exhibited by pyrazole derivatives . Additionally, developing novel synthetic approaches for pyrazoles, including eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions, could be another area of focus .

Mechanism of Action

Target of Action

Pyrazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Mode of Action

It’s known that pyrazole derivatives can inhibit certain enzymes or interact with various receptors, leading to their diverse biological activities .

Biochemical Pathways

Given the broad range of biological activities associated with pyrazole derivatives, it’s likely that multiple pathways are affected .

Pharmacokinetics

One study on a similar compound showed good uptake at the tumor site in tumor-bearing mice , suggesting potential bioavailability.

Result of Action

Pyrazole derivatives have been reported to show moderate to high inhibition activities against various bacteria and fungi , and superior cytotoxic activities against certain cancer cells .

properties

IUPAC Name |

2-(5-amino-4-cyanopyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c7-1-4-2-9-10(6(4)8)3-5(11)12/h2H,3,8H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZWEJVVSHMYJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1C#N)N)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B3014762.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B3014768.png)

![N-(6-nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B3014773.png)

![ethyl 4-(3-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B3014778.png)

![3-Methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B3014781.png)

![7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3014782.png)